molecular formula C8H10O3 B12966508 (S)-1-(Furan-2-yl)ethyl acetate

(S)-1-(Furan-2-yl)ethyl acetate

Cat. No.: B12966508
M. Wt: 154.16 g/mol
InChI Key: WOYASPSVTWXGJJ-LURJTMIESA-N
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Description

(S)-1-(Furan-2-yl)ethyl acetate is an organic compound characterized by the presence of a furan ring and an acetate group It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Furan-2-yl)ethyl acetate typically involves the esterification of (S)-1-(Furan-2-yl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Furan-2-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The acetate group can be reduced to form (S)-1-(Furan-2-yl)ethanol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: (S)-1-(Furan-2-yl)ethanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(Furan-2-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Furan-2-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and acetate group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid, ethyl ester: Similar in structure but with a carboxylic acid ester group instead of an acetate group.

    Ethyl 3-(2-furyl)propionate: Contains a furan ring but with a different ester linkage.

Uniqueness

(S)-1-(Furan-2-yl)ethyl acetate is unique due to its specific chiral configuration and the presence of both a furan ring and an acetate group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

[(1S)-1-(furan-2-yl)ethyl] acetate

InChI

InChI=1S/C8H10O3/c1-6(11-7(2)9)8-4-3-5-10-8/h3-6H,1-2H3/t6-/m0/s1

InChI Key

WOYASPSVTWXGJJ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CO1)OC(=O)C

Canonical SMILES

CC(C1=CC=CO1)OC(=O)C

Origin of Product

United States

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